molecular formula C16H27NO2 B13442695 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol

2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol

Cat. No.: B13442695
M. Wt: 265.39 g/mol
InChI Key: GTXLOLWMLNVPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. This compound belongs to a class of 2-substituted 2-aminopropane-1,3-diols that have been investigated for their significant biological activity. Structural analogs within this family, such as 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720), have demonstrated potent immunosuppressive activity by modulating lymphocyte trafficking and have been evaluated for use in organ transplantation . Furthermore, 2-amino-1,3-propanediol derivatives have been patented for use in the manufacture of medicaments for the treatment of various types of pain, including neuropathic pain and chronic pain . The synthesis of such compounds has been optimized for large-scale production, focusing on safety and commercial feasibility . The specific pentylphenyl derivative offered here allows researchers to explore the structure-activity relationships within this pharmacologically relevant series, particularly how the length of the alkyl chain influences biological potency and mechanism of action .

Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol

InChI

InChI=1S/C16H27NO2/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16(17,12-18)13-19/h6-9,18-19H,2-5,10-13,17H2,1H3

InChI Key

GTXLOLWMLNVPLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Origin of Product

United States

Preparation Methods

Synthesis via Amination of 1,3-Dihydroxyacetone Derivatives

A common route to 2-amino-1,3-propanediol compounds starts with 1,3-dihydroxyacetone dimer. The process involves:

  • Step 1: Formation of Alkoxyimine Intermediate
    React 1,3-dihydroxyacetone dimer with a suitable amine (e.g., NH2CH2alkyl) in an appropriate solvent to form an alkoxyimine intermediate.

  • Step 2: Reduction to Amino-1,3-propanediol
    The intermediate is then reduced using a reducing agent (such as sodium borohydride or catalytic hydrogenation) to yield 2-amino-1,3-propanediol derivatives.

This method can be adapted to introduce the 4-pentylphenyl ethyl substituent by selecting an amine containing the corresponding aromatic alkyl group or by subsequent functionalization.

Example from Patent Literature

European Patent EP0627406B1 and related patents describe the preparation of various 2-amino-1,3-propanediol derivatives substituted with alkylphenyl groups, including compounds closely related to 2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol. The general synthetic approach involves:

  • Preparation of substituted phenyl ethyl intermediates.
  • Coupling these intermediates with amino-propanediol backbones.
  • Isolation of pharmaceutically acceptable salts for improved stability and usability.
Step Reagents/Conditions Yield / Notes References
Amination of 1,3-dihydroxyacetone dimer Amine (e.g., NH2CH2alkyl), solvent, reducing agent Moderate to high yield; intermediate formation
Amination of 2-chloro-1,3-propanediol 20% ammonia water, urotropine, 50-60°C, 8 h 346.27 kg scale reported; gas chromatographic purity
Palladium-catalyzed coupling (analogous) Pd(PPh3)4, K3PO4 or Na2CO3, toluene/ethanol, 55-80°C Yields 51-85% for related aromatic substitutions
Substituted phenyl ethyl intermediate preparation Alkylation, reduction, purification steps Variable yields; patent methods provide detailed protocols
  • The amination of 2-chloro-1,3-propanediol with ammonia in aqueous media is a scalable and efficient route to 2-amino-1,3-propanediol derivatives, adaptable for substituted variants including 4-pentylphenyl ethyl groups.

  • Palladium-catalyzed cross-coupling reactions offer precise control over aromatic substitutions, enabling the synthesis of complex substituted amino-propanediols, though these methods are more common for analogues than the exact compound.

  • Patents emphasize the pharmaceutical relevance of these compounds, indicating the necessity for high purity and reproducibility in synthesis.

Chemical Reactions Analysis

Key Reaction Table:

StepReagents/ConditionsIntermediateYield
1Diethylacetamido malonate, base (K₂CO₃), DMF, 80°CFormula 478-85%
2NaOH/EtOH, refluxFormula 590-92%
3HCl (conc.), H₂O, 60°CFinal Product88-95%

Polymorphic Formations

The compound exhibits distinct crystalline polymorphs depending on reaction conditions:

  • Form A : Obtained via slow evaporation from ethanol, characterized by XRPD peaks at 2θ = 3.876, 5.744, 7.739, and 11.65 .

  • Form Y : Hydrochloride salt crystallized from acetone/water, with peaks at 2θ = 3.549, 5.185, and 7.739 .

Polymorphism Data:

PolymorphXRPD 2θ Values (Key Peaks)Solvent System
Form A3.876, 5.744, 7.739Ethanol
Form Y3.549, 5.185, 7.739Acetone/H₂O

Salt Formation

The primary amine group reacts with acids to form pharmaceutically acceptable salts:

  • Hydrochloride Salt : Treatment with HCl gas in methanol yields 2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol hydrochloride .

  • Alternative Salts : Succinate, oxalate, and phosphate salts are synthesized via freeze-drying or ion-exchange .

Biological Activation via Phosphorylation

In vivo, the compound undergoes phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite 2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol phosphate, which modulates sphingosine-1-phosphate receptors .

Hydrolytic Degradation

Under accelerated stability conditions (40°C/75% RH), the compound degrades via:

  • Ester Hydrolysis : Cleavage of the malonate ester linkage to yield 4-pentylphenylethyl alcohol .

  • Oxidation : Formation of N-oxide derivatives in the presence of peroxides .

Degradation Products:

ConditionMajor DegradantMechanism
Acidic (pH 1.2)4-pentylphenylethyl alcoholEster hydrolysis
Oxidative (H₂O₂)N-oxideAmine oxidation

Comparative Reactivity with Analogs

Replacing the pentyl group with longer alkyl chains (e.g., heptyl or octyl) alters solubility and crystallinity but retains the core reactivity profile .

Scientific Research Applications

2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its interactions with biological membranes and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and autoimmune diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol involves its interaction with specific molecular targets in biological systems. It is known to modulate sphingosine-1-phosphate (S1P) receptors, which play a crucial role in immune cell trafficking and vascular integrity. By binding to these receptors, the compound can influence various cellular pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

FTY720 (Fingolimod)

  • Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride .
  • FTY720 is phosphorylated in vivo to FTY720-P, a high-affinity agonist for S1P receptors (except S1P2), inducing receptor internalization and immunosuppression .
  • Pharmacokinetics: FTY720 has a half-life of ~18 hours in humans, with sustained receptor modulation due to prolonged phosphorylation .

SYL930 and H002 (SYL927)

  • Structure :
    • SYL930: 4'-(2-propyloxazol-4-yl)-biphenyl substituent .
    • H002: 4'-(2-ethyloxazol-4-yl)-biphenyl substituent .
  • Key Differences :
    • The oxazolyl-biphenyl group replaces the alkylphenyl chain, reducing lipophilicity but enhancing S1PR1 selectivity. H002-P (phosphorylated metabolite) shows 10-fold higher selectivity for S1PR1 over S1PR3, minimizing cardiovascular effects compared to FTY720 .
  • Metabolism :
    • SYL930 and H002 are reversibly phosphorylated, with LC-MS/MS methods validating their rapid conversion to active metabolites in rat blood (LOQ: 0.5 ng/mL) .

Other Derivatives

  • Patent Derivatives: Compounds with acyl-protected amino groups or formylphenyl substituents (e.g., 2-amino-2-{2-[4-(1-hydroxy-5-phenyl-pentyl)phenyl]ethyl}-propane-1,3-diol) exhibit immunosuppressive activity but require metabolic activation for efficacy .
  • BODIPY Conjugates: Fluorescent derivatives like 2-amino-2-{2-[4-(5-(BODIPY)phenyl)ethyl}propane-1,3-diol are used for tracking cellular uptake and receptor localization, highlighting the versatility of the propane-1,3-diol scaffold .

Structural and Pharmacological Comparison Table

Compound Substituent Receptor Selectivity Key Pharmacokinetic Features Clinical/Experimental Use
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol 4-pentylphenyl ethyl Not reported (hypothesized S1PR1/3) Likely shorter half-life vs. FTY720 (pentyl vs. octyl) Theoretical immunomodulation
FTY720 (Fingolimod) 4-octylphenyl ethyl S1PR1/3/4/5 (agonist) t₁/₂: ~18 hrs; phosphorylated to active metabolite Multiple sclerosis, organ transplant
H002 (SYL927) 4'-(2-ethyloxazol-4-yl)-biphenyl S1PR1-selective Reduced cardiovascular effects; rapid phosphorylation Preclinical S1PR1-targeted therapy
SYL930 4'-(2-propyloxazol-4-yl)-biphenyl Not reported Validated LC-MS/MS detection in rat blood PK/PD modeling in preclinical studies

Research Implications and Gaps

  • Metabolic Stability : The pentyl variant’s shorter alkyl chain may reduce metabolic stability compared to FTY720, necessitating studies on phosphorylation efficiency and metabolite persistence .
  • Formulation Challenges : Unlike FTY720, which is formulated with lecithin and saccharides to mitigate hemolysis , the pentyl compound’s solubility and excipient compatibility remain unexplored.
  • Safety Profile : Structural analogs like H002 demonstrate that substituent modifications can uncouple therapeutic efficacy from adverse effects. The pentyl compound’s S1PR1/3 selectivity and cardiovascular safety require validation .

Biological Activity

2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol (commonly referred to as FTY720 or Fingolimod) is a sphingosine-1-phosphate receptor modulator that has garnered attention for its diverse biological activities. This compound has been investigated for its immunomodulatory effects, particularly in the context of autoimmune diseases and organ transplantation.

Chemical Structure and Properties

  • Chemical Formula : C19H29NO2
  • Molecular Weight : 303.44 g/mol
  • CAS Number : 162359-56-0

The compound features a unique structure that allows it to interact with sphingosine receptors, influencing various biological pathways.

FTY720 functions primarily as a modulator of sphingosine-1-phosphate (S1P) receptors, particularly S1P1, S1P3, S1P4, and S1P5. By binding to these receptors, FTY720 promotes lymphocyte sequestration in lymph nodes and reduces their circulation in the bloodstream. This action is crucial in mitigating autoimmune responses and preventing graft rejection in transplant scenarios.

Immunomodulation

FTY720 has demonstrated significant immunosuppressive effects. In various studies, it has been shown to:

  • Reduce Lymphocyte Migration : FTY720 effectively prevents the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby lowering peripheral blood lymphocyte counts .
  • Protect Against Liver Injury : In murine models of liver injury induced by Concanavalin A (Con A), FTY720 exhibited protective effects by reducing serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage .
StudyModelKey Findings
Mouse model of liver injuryDecreased ALT and AST levels; reduced immune-mediated liver damage.
Spleen cell proliferation assayInhibited lymphocyte proliferation in response to Con A stimulation.

Neuroprotective Effects

Recent research suggests that FTY720 may also possess neuroprotective properties. It has been implicated in:

  • Modulating Neuroinflammation : By influencing the migration and activation of microglia, FTY720 may reduce neuroinflammatory processes associated with diseases like multiple sclerosis .
  • Promoting Axonal Protection : Studies indicate that FTY720 can promote survival pathways in neurons, potentially aiding recovery from neurodegenerative conditions.

Clinical Applications

  • Multiple Sclerosis (MS) : FTY720 was approved for the treatment of relapsing forms of MS due to its ability to reduce relapse rates significantly compared to placebo treatments.
  • Organ Transplantation : Clinical trials have shown that FTY720 can be effective in preventing acute rejection episodes in kidney transplant recipients when used as part of a multi-drug immunosuppressive regimen.

Research Findings

In a controlled study involving patients with MS, those treated with FTY720 showed a reduction in annualized relapse rates by approximately 54% compared to placebo . Additionally, improvements in MRI outcomes were noted, suggesting reduced disease activity.

Q & A

Q. Table 1. Key Reaction Conditions from Patent Synthesis ()

StepReagents/ConditionsYield (%)
BromoacetylationAlCl₃, 2-bromoacetyl chloride85–90
Malonate couplingNaOEt, anhydrous ethanol, 6 hr reflux75–80
NaBH₄ reductionNaBH₄/MeOH, 2.5 hr RT90–95
Pd/C hydrogenation5% Pd/C, H₂ (0.1 bar), ethanol88–92

Q. Table 2. Hazard Classification ()

Hazard CategoryGHS CodePrecautionary Measures
Acute toxicity (oral)H302Avoid ingestion
Skin irritationH315Wear nitrile gloves
Eye irritationH319Use safety goggles
Respiratory irritationH335Work in ventilated hood

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.